Methyl 5-amino-2-ethoxybenzoate

Description

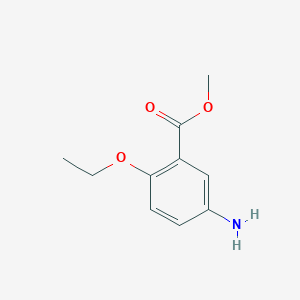

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTGGYHUHHEODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In the ¹H NMR spectrum of Methyl 5-amino-2-ethoxybenzoate, specific signals corresponding to the aromatic protons, the ethoxy group, the methyl ester, and the amine group are expected.

The ethoxy group (-OCH₂CH₃) typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl (-CH₃) protons, and a corresponding triplet for the methyl protons coupled to the two methylene protons. The methyl ester (-COOCH₃) protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Similarly, the amino (-NH₂) protons often appear as a broad singlet, although their chemical shift and appearance can be influenced by solvent, concentration, and temperature.

The aromatic region will show signals for the three protons on the benzene (B151609) ring. Their splitting patterns are dictated by their coupling with each other. The proton at C6 is expected to be a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, being coupled to both the C6 and C3 protons. The proton at C3 would also be a doublet, coupled to the C4 proton.

While specific experimental data for this exact compound is not widely published, a predicted ¹H NMR spectrum allows for a detailed interpretation.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.1 - 7.3 | d | 1H | Aromatic H (C3) |

| ~6.9 - 7.1 | dd | 1H | Aromatic H (C4) |

| ~6.7 - 6.9 | d | 1H | Aromatic H (C6) |

| ~4.1 - 4.3 | q | 2H | Ethoxy -CH₂- |

| ~3.8 - 3.9 | s | 3H | Ester -OCH₃ |

| ~3.5 - 4.0 | s (broad) | 2H | Amino -NH₂ |

| ~1.4 - 1.6 | t | 3H | Ethoxy -CH₃ |

Note: The chemical shifts are estimated values and can vary based on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carbonyl carbon of the ester group is typically found furthest downfield (highest ppm value). The six aromatic carbons will have distinct chemical shifts influenced by their substituents (amino, ethoxy, and ester groups). The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum. Analysis of spectra from similar aminobenzoate esters helps in assigning these signals. rsc.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Assignment |

|---|---|

| ~166 | C=O (Ester) |

| ~150 - 155 | Ar-C2 (C-OEt) |

| ~140 - 145 | Ar-C5 (C-NH₂) |

| ~120 - 125 | Ar-C4 |

| ~115 - 120 | Ar-C1 (C-COOCH₃) |

| ~110 - 115 | Ar-C6 |

| ~105 - 110 | Ar-C3 |

| ~63 - 65 | Ethoxy -OCH₂- |

| ~51 - 53 | Ester -OCH₃ |

| ~14 - 16 | Ethoxy -CH₃ |

Note: The chemical shifts are estimated values based on typical ranges for these functional groups.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethoxy group, confirming their direct connection. It would also reveal the coupling network between the aromatic protons (H3, H4, and H6), helping to verify their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~3.8 ppm would show a correlation to the ester methyl carbon at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for piecing together the molecular puzzle. For instance, the protons of the ester's methyl group (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the methylene protons of the ethoxy group (-OCH₂CH₃) would show correlations to the C2 aromatic carbon and the ethoxy methyl carbon.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the placement of the substituents on the aromatic ring and the integrity of the ester and ethoxy functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound and is used to identify the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected. Studies on related aminobenzoate esters provide a basis for these assignments. rsc.orgresearchgate.net

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group will produce a strong, sharp absorption band around 1680-1710 cm⁻¹. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and methyl groups are found just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will show strong bands in the 1200-1300 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2990 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1710 - 1680 | C=O Stretch | Ester |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Ester & Ether |

| 1150 - 1050 | C-N Stretch | Aromatic Amine |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric vibrations and those of non-polar bonds will be particularly Raman active. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, typically produce a strong Raman signal. The C=C stretching vibrations within the ring (around 1600 cm⁻¹) are also prominent. While the C=O stretch is visible in both IR and Raman, it is often stronger in the IR spectrum. Conversely, C-C and C-S bonds, which are weak in the IR, are often strong in the Raman spectrum. The analysis of the Raman spectrum, in conjunction with the FT-IR data, provides a more complete picture of the vibrational characteristics of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. Different MS methods are employed to gain comprehensive information.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can unequivocally confirm the molecular formula of this compound. For the molecular formula C₁₀H₁₃NO₃, the theoretical monoisotopic mass can be calculated with extreme precision, which is then compared against the experimentally measured value to validate the compound's identity.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Calculated Monoisotopic Mass | 195.08954 Da |

| Observed Ion (Example) | [M+H]⁺ |

| Observed Exact Mass | Data not available in cited sources; typically within 5 ppm of calculated value. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds before they are detected by a mass spectrometer. researchgate.net This method is exceptionally useful for assessing the purity of this compound and confirming its identity. researchgate.netkoreascience.kr In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where components separate based on their boiling points and interactions with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. For this compound, characteristic fragments would include the molecular ion peak and other significant peaks corresponding to the loss of specific functional groups, such as the ethoxy or methoxycarbonyl groups. The retention time from the GC component combined with the mass spectrum allows for definitive identification, often by comparison to a spectral library. researchgate.net This technique is routinely used for quality control and impurity profiling in chemical synthesis. researchgate.netkoreascience.kr

| Parameter | Description |

|---|---|

| Principle | Separation by gas chromatography followed by detection and identification by mass spectrometry. researchgate.net |

| Application | Purity assessment and structural identification. koreascience.kr |

| Expected Molecular Ion (M⁺) | m/z 195 |

| Potential Key Fragments | Loss of -OCH₂CH₃ (m/z 150), Loss of -COOCH₃ (m/z 136) |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, which contains a polar amino group, ESI-MS would typically be performed in positive ion mode. This would result in the formation of a protonated molecular ion, [M+H]⁺. The high-mass accuracy of modern ESI-MS instruments allows for the confirmation of the elemental composition, similar to HRMS. The technique is valuable in verifying the successful synthesis of the target compound. nih.gov

| Parameter | Expected Value |

|---|---|

| Ionization Mode | Positive Ion Electrospray ([M+H]⁺) |

| Calculated m/z for [C₁₀H₁₃NO₃+H]⁺ | 196.09719 |

| Significance | Confirms molecular weight with minimal fragmentation. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. libretexts.org This technique is used to identify the electronic transitions and characterize the chromophoric system of this compound.

When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound contains a substituted benzene ring, which gives rise to characteristic electronic transitions. The primary transitions observed for this type of molecule are π → π* and n → π*. libretexts.org

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the carbonyl group.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygens of the ethoxy and ester groups) to a π* antibonding orbital. libretexts.org

The specific wavelengths at which these absorptions occur (absorption maxima, λmax) are influenced by the substituents on the benzene ring. While specific λmax values for this compound are not detailed in the provided search results, related compounds like Methyl 2-amino-5-bromobenzoate have been studied, showing strong absorption in the UV region. nih.govresearchgate.net The solvent used can also influence the λmax values due to differing interactions with the molecule's ground and excited states. biointerfaceresearch.com

| Electronic Transition | Associated Molecular Feature | Expected Spectral Region |

|---|---|---|

| π → π | Benzene Ring, Carbonyl Group (C=O) | UV Region (High Energy) |

| n → π | Amino Group (-NH₂), Ether Oxygen (-O-), Ester Oxygen (=O) | UV/Visible Region (Lower Energy) |

The primary chromophore in this compound is the substituted benzene ring system. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV-visible spectrum. libretexts.org The benzene ring itself has characteristic absorptions, but these are significantly modified by the attached functional groups.

The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups act as powerful auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. Both the amino and ethoxy groups are electron-donating groups with lone pairs of electrons. They extend the conjugation of the π-system through resonance, which lowers the energy gap between the HOMO and LUMO. libretexts.org This results in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene or methyl benzoate (B1203000). The specific positioning of these groups on the ring dictates the final electronic properties and UV-Vis absorption profile.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

A single-crystal X-ray diffraction study would be essential to determine the precise molecular geometry of this compound. This technique would yield a definitive three-dimensional model of the molecule, providing accurate measurements of bond lengths, bond angles, and torsion angles. Key parameters that would be of interest include the planarity of the benzene ring, the orientation of the ethoxy and methyl ester substituents relative to the ring, and the geometry of the amino group. This data is fundamental for understanding the intrinsic structural properties of the molecule.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. An X-ray crystallographic analysis would reveal how molecules of this compound arrange themselves in the solid state. This would involve an examination of the symmetry of the crystal system and the unit cell parameters. Understanding the crystal packing is crucial for relating the molecular structure to the macroscopic properties of the crystalline material. The analysis would focus on identifying the dominant intermolecular forces, such as hydrogen bonds and van der Waals interactions, that dictate the packing arrangement.

Conformational Analysis in the Solid State

The molecule of this compound possesses conformational flexibility, particularly around the C-O bonds of the ethoxy group and the C-C bond of the methyl ester group. X-ray crystallography would provide a snapshot of the preferred conformation of the molecule in the solid state. This would involve the analysis of key torsion angles to describe the spatial arrangement of the substituents. Understanding the solid-state conformation is important as it represents a low-energy state of the molecule within the crystalline environment and can influence its physical and chemical properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties with high accuracy. These methods, rooted in quantum mechanics, provide a detailed understanding of the behavior of electrons and nuclei within a molecule. For a molecule like Methyl 5-amino-2-ethoxybenzoate, these calculations can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netmdpi.com DFT methods are based on the principle that the total energy of a system is a functional of its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including substituted benzoates. acs.org

By employing functionals such as B3LYP combined with appropriate basis sets like 6-311++G(d,p), it is possible to calculate various electronic properties of this compound. These calculations can reveal details about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The electronic structure determines the molecule's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Energetic Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Energetic analysis, performed on the optimized geometry, can determine the molecule's stability. By comparing the energies of different conformations, the most favorable structure can be identified. These calculations are crucial for understanding how the substituent groups—the amino, ethoxy, and methyl ester groups—influence the geometry and stability of the benzene (B151609) ring.

| Parameter | Optimized Value |

| Total Energy | (Example value) -X Hartrees |

| Dipole Moment | (Example value) Y Debye |

This table presents hypothetical optimized parameters for this compound based on typical DFT calculations.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. irjweb.comresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the distribution and energies of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. The amino group, being electron-donating, is expected to significantly influence the energy and localization of the HOMO.

| Orbital | Energy (eV) |

| HOMO | (Example value) -5.8 |

| LUMO | (Example value) -1.2 |

| HOMO-LUMO Gap | (Example value) 4.6 |

This table displays illustrative HOMO and LUMO energies for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netlibretexts.orgchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ethoxy and ester groups and the nitrogen atom of the amino group, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.eduresearchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) | (Example value) |

| LP(O) | π(C-C) | (Example value) |

| π(C=C) | π*(C=O) | (Example value) |

This table presents hypothetical stabilization energies from NBO analysis for key electronic interactions in this compound.

Thermodynamic Property Prediction

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. mdpi.com These properties are calculated based on the vibrational frequencies obtained from the geometry optimization.

By predicting these thermodynamic parameters for this compound, it is possible to understand its stability and behavior under different temperature and pressure conditions. This information is valuable for both theoretical studies and practical applications in chemical synthesis and materials science. For instance, the calculated enthalpy of formation can provide insight into the energetic cost of synthesizing the molecule. nih.gov

| Thermodynamic Property | Predicted Value |

| Enthalpy of Formation (gas) | (Example value) kJ/mol |

| Entropy | (Example value) J/mol·K |

| Heat Capacity (Cv) | (Example value) J/mol·K |

This table shows illustrative predicted thermodynamic properties for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in elucidating the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods can map out its preferred shapes and how it moves over time.

A thorough conformational analysis is fundamental to understanding the structure-property relationships of a molecule. For this compound, key conformational variables include the rotation around the C(aryl)-C(ester), C(aryl)-O(ethoxy), and O(ethoxy)-C(ethyl) bonds, as well as the orientation of the amino group.

A computational conformational search would typically involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure using quantum mechanical methods. The results would be plotted as a potential energy surface, revealing the global and local energy minima which correspond to the most stable and metastable conformers, respectively. The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt under given conditions. Ion mobility-mass spectrometry combined with density functional theory (DFT) calculations on aminobenzoic acid isomers has demonstrated the ability to distinguish between different protomers and conformers based on their collision cross-sections. rsc.org

Theoretical Studies on Nonlinear Optical (NLO) Properties

Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. This compound possesses such a "push-pull" architecture, with the amino and ethoxy groups acting as electron donors and the methyl ester group serving as an electron acceptor, all attached to a benzene ring.

The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Theoretical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to predict the hyperpolarizability of organic molecules. bohrium.commq.edu.au These calculations provide a powerful tool for screening molecules with potentially large NLO responses before undertaking synthetic efforts.

For a molecule like this compound, DFT calculations would be performed on the optimized molecular geometry. The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP are commonly employed for such studies. bohrium.com The calculation yields the components of the first hyperpolarizability tensor, from which the magnitude of the total first hyperpolarizability (β_tot) can be determined. Theoretical studies on similar substituted anilines have shown that the calculated hyperpolarizability values can be significantly influenced by the choice of computational method and basis set. bohrium.com

Table 1: Representative Theoretical Hyperpolarizability Data for NLO-active Organic Molecules (Illustrative)

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (esu) |

| 4-Nitroaniline | MP2/Def2-TZVPP | 6.8 | 85.3 | 9.8 x 10⁻³⁰ |

| 2-Fluoro-4-(naphthalen-1-yl)aniline | B3LYP/6-311+G(2d,p) | 2.5 | 218.4 | 3.1 x 10⁻³⁰ |

| DTS(FBTTh2)2R1 derivative (MSTD7) | M06/6-31G(d,p) | 5.7 | 233.9 | 13.44 x 10⁻²⁷ |

Note: This table is for illustrative purposes to show the type of data generated from theoretical NLO calculations. The values are for different molecules as specific data for this compound is not available in the cited literature. The values for 4-Nitroaniline are from a study using the MP2 method bohrium.com, the data for 2-Fluoro-4-(naphthalen-1-yl)aniline is from a DFT study bohrium.com, and the data for the DTS(FBTTh2)2R1 derivative is from another DFT study nih.gov.

Theoretical studies on various organic molecules have established clear correlations between molecular structure and NLO properties. The magnitude of the first hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugation pathway. bohrium.comnih.gov

In this compound, the amino and ethoxy groups at positions 5 and 2, respectively, act as electron-donating groups, pushing electron density into the benzene ring. The methyl ester group at position 1 acts as an electron-withdrawing group, pulling electron density from the ring. This intramolecular charge transfer from the donor to the acceptor through the π-system is the primary origin of the second-order NLO response.

Computational studies on substituted anilines have shown that:

Increasing the strength of the donor and acceptor groups generally enhances the hyperpolarizability. mq.edu.au

The relative positions of the substituents are crucial. A para-arrangement of donor and acceptor groups is typically most effective for enhancing the NLO response. In this compound, the amino and ester groups are in a meta-like relationship, which may result in a smaller NLO response compared to a para-substituted analogue.

The presence of an additional donor group, like the ethoxy group, can further enhance the charge transfer and increase the hyperpolarizability. mq.edu.au

Extending the π-conjugation length, for example by introducing vinyl or ethynyl (B1212043) spacers, is a common strategy to significantly boost the NLO properties. bohrium.com

By analyzing the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), involved in the electronic transitions, one can gain deeper insight into the charge-transfer character and its contribution to the hyperpolarizability.

Research on Derivatives and Analogs of Methyl 5 Amino 2 Ethoxybenzoate

Design and Synthesis of Chemically Modified Analogs

The strategic modification of Methyl 5-amino-2-ethoxybenzoate allows for the fine-tuning of its molecular properties. Synthetic efforts have focused on altering each of its key functional groups to explore the chemical space around the core structure.

The methyl ester group is a common site for modification, often to alter solubility, bioavailability, or to act as a handle for attaching larger molecular fragments. Standard synthetic transformations such as hydrolysis to the corresponding carboxylic acid or transesterification with different alcohols are readily achievable.

A prominent strategy involves the condensation of the parent carboxylic acid (5-amino-2-ethoxybenzoic acid) with various substituted alcohols. For instance, research on analogous 4-amino-5-chloro-2-methoxybenzoic acid has shown the synthesis of a series of esters with substituted 1-piperidineethanol moieties. acs.org This approach, which creates a diverse library of ester derivatives, is directly applicable to the this compound framework. These modifications can dramatically influence the molecule's interaction with biological targets, as the ester-linked side chain explores different binding pockets. acs.org The advantage of retaining the ester function, as opposed to converting it to a more stable amide, has been demonstrated to be beneficial for the activity of certain compounds at serotonin (B10506) receptors. acs.org

| Modification Type | Example Reagent/Condition | Resulting Group | Purpose/Rationale |

| Hydrolysis | Aqueous base (e.g., NaOH), followed by acid workup | Carboxylic Acid (-COOH) | Increase water solubility; provide a point for amide coupling. |

| Transesterification | Different alcohol (e.g., Ethanol) with acid/base catalyst | Ethyl Ester (-COOCH₂CH₃) | Modulate lipophilicity and metabolic stability. |

| Esterification | Substituted alcohols (e.g., 1-piperidineethanol) with coupling agents | Complex Ester Side Chains | Introduce new pharmacophoric elements to enhance biological activity. acs.org |

Altering the substitution pattern on the benzene (B151609) ring can significantly impact electronic properties, steric profile, and metabolic stability. Common modifications include halogenation and the introduction of sulfonyl groups.

Patents describing the synthesis of related structures, such as 2-methoxy-4-acetaminomethyl benzoate (B1203000), detail methods for electrophilic substitution on the ring. google.comgoogle.com These include:

Halogenation : Reaction with halogens like chlorine or bromine in a suitable solvent such as dichloromethane (B109758) can introduce a halogen atom onto the ring, typically at the position ortho or para to the activating amino group. google.com

Chlorosulfonylation : Treatment with chlorosulfonic acid can install a sulfonyl chloride group (-SO₂Cl) onto the ring. google.com This versatile intermediate can then be reacted with various nucleophiles. For example, subsequent reaction with sodium sulfite (B76179) and diethyl sulfate (B86663) can yield an ethylsulfonyl group (-SO₂CH₂CH₃), a key feature in the drug Amisulpride. google.com

The synthesis of analogs like Methyl 4-amino-2-ethoxy-5-ethylbenzoate further demonstrates that alkyl groups can be present on the ring, a modification typically incorporated during the synthesis of the core aromatic structure rather than by direct alkylation. bldpharm.com

The primary amino group is a key nucleophilic center, making it a prime target for derivatization. These modifications are often used to introduce new functional groups, modulate basicity, or serve as a protecting group during multi-step syntheses.

Common derivatization reactions include:

Acylation : The amino group readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form an amide (e.g., an acetamido group, -NHCOCH₃). This transformation is often used as a protective strategy in multi-step syntheses to prevent unwanted side reactions involving the amine. google.comgoogle.comresearchgate.net Benzoyl groups can also be introduced similarly. researchgate.net

Sulfonylation : Reaction with sulfonyl chlorides can form sulfonamides.

Derivatization for Analysis : For analytical purposes, amino groups can be derivatized to improve their chromatographic behavior. Reagents like diethyl ethoxymethylenemalonate (DEEMM) and ethyl chloroformate are used to cap the polar amine, allowing for better retention and peak shape in reversed-phase liquid chromatography. nih.govnih.gov

The reactivity of the amino group is central to the role of this compound as a building block for more complex structures. researchgate.netgoogle.com

| Derivatization Reagent | Resulting Functional Group | Primary Purpose | Reference |

| Acetic Anhydride | Acetamide (-NHCOCH₃) | Protection of the amine; Modulation of properties | google.comgoogle.com |

| Benzoyl Chloride | Benzamide (-NHCOPh) | Synthesis of polyamide monomers | researchgate.net |

| Diethyl ethoxymethylenemalonate (DEEMM) | DEEMM adduct | Analytical derivatization for LC-MS | nih.gov |

| Ethyl Chloroformate | Ethoxycarbonylamino (-NHCOOEt) | Analytical derivatization for GC-MS | nih.gov |

Structure-Property Relationship (SPR) Studies for Derivatives

Structure-property relationship studies aim to understand how specific chemical modifications translate into changes in the physical, chemical, or biological properties of the molecule. For derivatives of this compound, these studies are crucial for optimizing their function for specific applications.

A compelling example is found in a series of analogs of 4-amino-5-chloro-2-methoxybenzoic acid developed as ligands for the 5-HT₄ receptor. acs.org In this study:

Ester Modification : Changing the alcohol portion of the ester group with various substituted piperidines led to compounds with nanomolar affinity for the receptor. These derivatives were found to be potent agonists.

Ring Substitution : The introduction of two methyl groups onto the piperidine (B6355638) ring of the ester side chain caused a dramatic shift in pharmacological activity. The resulting compound, while retaining high affinity, acted as a potent 5-HT₄ antagonist. acs.org This switch from agonist to antagonist with a minor structural modification highlights the sensitivity of the biological system to the ligand's structure.

In a different context, the structure of aminobenzoic acid derivatives influences their ability to be incorporated into peptides by the ribosome. nih.govacs.org The rigid, sp²-hybridized backbone of these aromatic amino acids, compared to natural sp³-hybridized alpha-amino acids, sterically hinders the conformational changes required for efficient peptide bond formation within the ribosome's catalytic center. nih.govacs.org

Furthermore, studies on 2,6-diamino-benzodifuran dicarboxylate derivatives, which share the core aminobenzoate feature, have shown that N,N'-acetylation or N,N'-benzoylation makes them suitable monomers for creating polymers with tunable chemo-physical properties for potential use in organic electronics. researchgate.net

Role as Intermediates in Complex Chemical Syntheses

This compound and its close analogs are valuable intermediates for the construction of more complex molecules, particularly pharmaceuticals and heterocyclic systems. The presence of multiple, differentially reactive functional groups allows for sequential, controlled reactions.

Pharmaceutical Synthesis : Analogs are key building blocks for important drugs. For example, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, derived from a related starting material, is a crucial intermediate in the synthesis of the antipsychotic drug Amisulpride. google.com Similarly, 2-amino-5-methylbenzoic acid is a starting material for the anti-obesity drug Cetilistat. google.com Other related aminobenzoate esters serve as key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are used to treat osteoporosis and breast cancer. researchgate.netresearchgate.net

Heterocycle Synthesis : The aminobenzoate structure is a precursor for various fused heterocyclic systems. For instance, related aminobenzoates can be used to synthesize benzo[e] nih.govresearchgate.netdiazepines, a class of compounds with significant medicinal applications. researchgate.netmdpi.com The general strategy often involves coupling the aminobenzoate with another molecule, followed by an intramolecular cyclization reaction to form the new ring system. The amino and ester groups are perfectly positioned to participate in these cyclization cascades.

The utility of these compounds as intermediates is underscored by the numerous patents detailing their use in creating novel molecular entities. google.comgoogle.com

| Intermediate | Target Molecule/Class | Synthetic Utility | Reference |

| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid analog | Amisulpride (Antipsychotic) | Key building block for the final drug structure. | google.com |

| 2-amino-5-methylbenzoic acid | Cetilistat (Anti-obesity drug) | Starting raw material for a multi-step synthesis. | google.com |

| Methyl 4-[2-(cyclized amino)ethoxy]benzoate analogs | Selective Estrogen Receptor Modulators (SERMs) | Core scaffold for building SERM pharmacophores. | researchgate.netresearchgate.net |

| Ethyl 2-aminobenzoate (B8764639) analogs | Benzo[e] nih.govresearchgate.netdiazepines | Precursor for condensation and cyclization reactions. | researchgate.netmdpi.com |

Precursors for Pharmaceutical Building Blocks

The aminobenzoate scaffold is a recognized structural motif in medicinal chemistry, and esters like this compound serve as key starting materials for creating more complex pharmaceutical building blocks. bldpharm.com These building blocks are essential for the efficient and rapid design and synthesis of new bioactive compounds. nih.govacs.org The chemically accessible functional groups on these molecules, such as the primary amine and ester, can be readily derivatized to generate libraries of compounds for drug discovery programs. nih.govacs.org

Research has demonstrated the utility of analogous aminobenzoates in synthesizing key pharmaceutical intermediates. For instance, a close derivative, Methyl 5-acetamido-2-amino-4-ethoxybenzoate, is documented as an impurity related to Neratinib, a kinase inhibitor used in cancer therapy. chemscene.com This indicates that a molecule with the same core structure is integral to the synthesis or degradation pathway of this active pharmaceutical ingredient. Similarly, other complex aminobenzoate derivatives have been identified as intermediates in the synthesis of Tezacaftor, a treatment for cystic fibrosis. pharmaffiliates.com These examples underscore the value of the aminobenzoate framework as a foundational element for constructing therapeutically significant molecules.

The table below lists key compounds in this context.

Table 1: Compounds as Pharmaceutical Building Blocks| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| This compound | 66365-47-5 | C₁₀H₁₃NO₃ | Precursor |

| Methyl 5-acetamido-2-amino-4-ethoxybenzoate | 1222172-49-7 | C₁₂H₁₆N₂O₄ | Neratinib Impurity chemscene.com |

| Neratinib | 698387-09-6 | C₃₀H₂₉ClN₆O₃ | Active Pharmaceutical Ingredient |

| Tezacaftor | 1152311-62-0 | C₂₆H₂₇F₃N₂O₆ | Active Pharmaceutical Ingredient |

Intermediates in Agrochemical and Dyestuff Production

The structural features of this compound make it a suitable intermediate for the synthesis of compounds in the agrochemical and dyestuff industries. In agrochemistry, substituted aminobenzoic acids are precursors to potent active ingredients. For example, 2-amino-3-methyl-5-chlorobenzoic acid is a known intermediate in the preparation of Chlorantraniliprole, a broad-spectrum insecticide. This highlights the role of the aminobenzoic acid core in building complex agrochemicals.

In the dyestuff industry, primary aromatic amines are fundamental intermediates for producing azo dyes. The synthesis typically involves a diazotization reaction, where the primary amine is converted into a diazonium salt, which is then coupled with another aromatic compound (a coupling partner) to form the azo linkage (-N=N-), the chromophore responsible for the color. nih.govresearchgate.net Thiazole-based azo dyes are a significant class of disperse dyes used for coloring synthetic fibers like polyester. nih.govresearchgate.netgoogle.com The synthesis of these dyes often starts with an aminothiazole, which itself can be derived from precursors like this compound. Furthermore, thiadiazole-based compounds are also used to create disazo dyes for acrylic and nylon fabrics. scialert.net Given that this compound is a primary aromatic amine, it is a suitable candidate to serve as a diazo component precursor in the synthesis of various azo dyestuffs.

The table below lists relevant compounds for agrochemical and dyestuff production.

Table 2: Intermediates in Agrochemical and Dyestuff Production| Compound Name | CAS Number | Molecular Formula | Application Area |

|---|---|---|---|

| This compound | 66365-47-5 | C₁₀H₁₃NO₃ | Dyestuff Precursor |

| 2-amino-3-methyl-5-chlorobenzoic acid | 133919-42-7 | C₈H₈ClNO₂ | Agrochemical Intermediate |

| Chlorantraniliprole | 500008-45-7 | C₁₈H₁₄BrCl₂N₅O₂ | Insecticide |

| 2-amino-5-arylazothiazole | N/A | Varies | Disperse Dyes nih.govresearchgate.net |

| 2-amino-5-mercapto-1,3,4-thiadiazole | 2349-67-9 | C₂H₃N₃S₂ | Dyestuff Intermediate scialert.net |

Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds of great interest in medicinal chemistry. Numerous synthetic methods leverage 2-aminobenzoic acid (anthranilic acid) and its esters as key starting materials. researchgate.netresearchgate.net this compound, as a substituted 2-aminobenzoic acid ester, is an ideal precursor for constructing the quinazoline framework.

A classic and straightforward method is the Niementowski synthesis, which involves the condensation of anthranilic acid with amides, often at high temperatures, to form 4(3H)-quinazolinones. nih.gov For example, heating an anthranilic acid with formamide (B127407) yields the corresponding quinazolinone. nih.gov Another common approach involves first creating a benzoxazinone (B8607429) from 2-aminobenzoic acid and an acid anhydride, which then reacts with a nitrogen nucleophile to form the quinazolinone. researchgate.net More modern methods include the condensation of 2-aminobenzoic acid with orthoesters and ammonium (B1175870) acetate (B1210297) or the reaction of 2-aminobenzamides with aldehydes. researchgate.netorganic-chemistry.org In all these pathways, the ortho-disposed amino and carboxyl (or ester) groups of the precursor are crucial for the cyclization reaction that forms the pyrimidine (B1678525) ring of the quinazoline system. The substituents on the benzene ring of this compound would be retained in the final product, allowing for the synthesis of specifically substituted quinazoline derivatives.

The table below lists key compounds related to quinazoline synthesis.

Table 3: Compounds in Quinazoline Synthesis| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| This compound | 66365-47-5 | C₁₀H₁₃NO₃ | Precursor |

| 2-Aminobenzoic acid (Anthranilic acid) | 118-92-3 | C₇H₇NO₂ | Common Starting Material researchgate.netnih.gov |

| Quinazolin-4(3H)-one | 491-36-1 | C₈H₆N₂O | Target Heterocycle |

| Formamide | 75-12-7 | CH₃NO | Reagent nih.gov |

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

The structure of this compound also allows it to be a precursor for sulfur-containing heterocycles like thiazoles and thiadiazoles, which are important pharmacophores.

Thiazole Derivatives: A direct and efficient method for synthesizing 2-aminobenzothiazoles involves the reaction of a p-aminobenzoate with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.govacs.org The reaction proceeds through the formation of a thiocyanate intermediate from the primary amine, followed by an electrophilic cyclization onto the benzene ring to form the fused thiazole system. nih.govacs.org This method is directly applicable to this compound. Another established route is the Hantzsch thiazole synthesis, though it typically requires an α-haloketone and a thioamide. A multi-step pathway starting from an aminobenzoic acid can be employed, which involves N-acylation with chloroacetyl chloride, followed by cyclization with thiourea (B124793) to yield an N-(2-amino thiazole) substituted aminobenzoate. researchgate.net

Thiadiazole Derivatives: The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often begins with a carboxylic acid, which is condensed with thiosemicarbazide (B42300). jocpr.comrjpbcs.com This reaction is typically promoted by a strong acid or a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE). jocpr.comencyclopedia.pub To utilize this compound in this synthesis, it would first undergo hydrolysis to its corresponding carboxylic acid, 5-amino-2-ethoxybenzoic acid. This acid could then react with thiosemicarbazide to undergo cyclodehydration, forming a 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole derivative.

The table below lists compounds relevant to thiazole and thiadiazole synthesis.

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Separation Techniques

Chromatography is indispensable for separating Methyl 5-amino-2-ethoxybenzoate from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as purity assessment or analysis within a complex matrix.

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Purity

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for the separation and purity assessment of compounds like this compound. researchgate.net This technique utilizes high-performance silica (B1680970) gel plates where a small amount of the sample is applied. The plate is then developed in a chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components based on their differential affinities for the stationary and mobile phases. For aromatic amines, HPTLC on silica gel plates is a common approach. akjournals.comresearchgate.netoup.com

The separation of this compound can be effectively achieved on HPTLC silica gel 60 F254 plates. A carefully selected mobile phase, often a mixture of non-polar and polar solvents, is crucial for achieving good resolution from potential impurities. rsc.org For instance, systems containing mixtures like toluene, acetone, and methanol (B129727) have been successfully used for separating similar aromatic compounds. rsc.org Visualization of the separated spots is typically performed under UV light at 254 nm, where the compound's aromatic structure allows for absorption and detection. akjournals.com The purity can be assessed by the presence of a single, well-defined spot at a characteristic retardation factor (Rf) value.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | nih.gov |

| Mobile Phase | Toluene:Acetone:Methanol (8:3:3, v/v/v) | rsc.org |

| Application Volume | 5 µL | nih.gov |

| Development Distance | 80 mm | mdpi.com |

| Detection Wavelength | 254 nm | akjournals.com |

| Expected Rf Value | ~0.5 - 0.6 | nih.goveurjchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex mixtures, such as reaction masses or biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. epa.gov This powerful technique couples the high separation capability of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govshimadzu.com The sample is first separated on a chromatographic column, typically a reversed-phase C18 column, where components are resolved based on their hydrophobicity. waters.com The eluent from the column is then introduced into the mass spectrometer.

In the MS detector, molecules are ionized, commonly using Electrospray Ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is highly specific for identification. shimadzu.com By operating the mass spectrometer in tandem (MS/MS), precursor ions can be fragmented to produce a characteristic pattern of product ions, further enhancing selectivity and confirming the compound's identity. nih.gov This method allows for the detection and quantification of trace levels of the target analyte even in the presence of co-eluting interferences. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | waters.com |

| Flow Rate | 0.2 - 0.4 mL/min | shimadzu.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (M+H)+ | To be determined for this compound | nih.govnih.gov |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com While this compound itself has a relatively high boiling point, GC is highly suitable for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile by-products. acs.orgnist.gov The analysis of non-volatile amines by GC often requires a derivatization step to increase their volatility and thermal stability. sigmaaldrich.comnih.govresearchgate.netyoutube.com

In a typical GC analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. vt.edu The column contains a stationary phase that interacts with the sample components to varying degrees, leading to their separation based on boiling point and polarity. vt.edu A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. For unequivocal identification of unknown volatile species, GC coupled with MS (GC-MS) is particularly powerful, as it provides a mass spectrum for each separated peak, which can be compared against spectral libraries. researchgate.net The analysis of benzoic acid methyl esters is a well-established application of GC. acs.orgnist.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) | nist.gov |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) | researchgate.net |

| Detector | Mass Spectrometer (MS) | researchgate.net |

| Ionization | Electron Ionization (EI) at 70 eV | sigmaaldrich.com |

Quantitative Analytical Methods

Once separation is achieved, quantitative methods are employed to determine the precise amount of this compound in a sample.

Spectrophotometric Quantification

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of compounds that contain a chromophore, such as the aromatic ring in this compound. upi.edu Aromatic compounds typically exhibit strong absorbance in the UV region of the electromagnetic spectrum, generally between 200-300 nm. libretexts.orgaai.solutions The presence of substituents on the benzene (B151609) ring, such as the amino and ethoxy groups in the target molecule, influences the wavelength of maximum absorbance (λmax). libretexts.org

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Methods for determining similar compounds like 5-aminosalicylic acid often involve diazotization followed by coupling to form a colored azo dye, which is then measured in the visible region. researchgate.netresearchgate.netnih.govgoogle.com

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | To be determined (expected ~250-330 nm) | libretexts.orgnih.govyoutube.com |

| Concentration Range | 1 - 20 µg/mL | researchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.999 | eurjchem.com |

| Molar Absorptivity (ε) | Dependent on λmax and solvent | researchgate.net |

Densitometric Analysis for Chromatograms

Densitometric analysis is the quantitative extension of HPTLC. nih.gov After the chromatographic plate is developed and the components are separated, the plate is scanned using a densitometer. rsc.org This instrument measures the absorbance or fluorescence of the separated spots at a specific wavelength. The resulting data is a chromatogram where the area under each peak is proportional to the amount of the corresponding substance in the spot. mdpi.comresearchgate.net

For quantification of this compound, a calibration curve is prepared by applying different known amounts of a standard solution onto the HPTLC plate. eurjchem.com After development, the plate is scanned, and the peak areas of the standard spots are plotted against their corresponding amounts to generate a linear regression curve. nih.govmdpi.com The amount of the compound in an unknown sample, applied to the same plate, is then calculated from its peak area using the calibration curve. researchgate.net This method is valued for its accuracy, precision, and the ability to analyze multiple samples simultaneously, making it highly efficient for quality control. researchgate.nethelsinki.fi

| Parameter | Typical Value | Reference |

|---|---|---|

| Scanning Wavelength | 254 nm (or other determined λmax) | akjournals.com |

| Linearity Range | 100 - 700 ng/spot | mdpi.com |

| Correlation Coefficient (r²) | ≥ 0.999 | mdpi.comeurjchem.com |

| Limit of Detection (LOD) | ~10 - 20 ng/spot | eurjchem.com |

| Limit of Quantification (LOQ) | ~30 - 60 ng/spot | eurjchem.com |

| Accuracy (% Recovery) | 98 - 102% | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Methyl 5-amino-2-ethoxybenzoate, and what are the critical purity considerations?

- Methodological Answer :

- Esterification : Start with 5-amino-2-ethoxybenzoic acid and methyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Protection of Amino Group : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during synthesis .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor purity via thin-layer chromatography (TLC) and HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of ethoxy (-OCH₂CH₃), amino (-NH₂), and ester (-COOCH₃) groups. Compare peaks to PubChem reference data .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the electronic influence of the ethoxy group affect the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Directing Effects : The ethoxy group is an electron-donating substituent (-OCH₂CH₃), activating the aromatic ring and directing electrophiles to the para position relative to itself.

- Competition with Amino Group : The amino group (-NH₂) is a stronger activating group, potentially overriding ethoxy’s influence. Use kinetic studies (e.g., nitration or bromination) to map regioselectivity .

- Computational Validation : Density functional theory (DFT) calculations to compare activation energies at different positions .

Q. What experimental approaches resolve discrepancies in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Parameter Optimization : Screen catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures to identify optimal conditions .

- Moisture Control : Anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the ester group during reactions .

- In Situ Monitoring : Use real-time techniques like reaction calorimetry or inline IR to detect intermediates and adjust reaction dynamics .

Q. How can computational modeling predict the metabolic pathways of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism (e.g., hydrolysis, acetylation) .

- Docking Studies : Map interactions between derivatives and target enzymes (e.g., cytochrome P450) to assess metabolic stability .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., liver microsomes) .

Q. What methodologies assess the environmental persistence of this compound when ecological toxicity data is limited?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar esters (e.g., methyl 2-hydroxybenzoate) to estimate biodegradability and bioaccumulation potential .

- QSAR Models : Quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict log Kow and half-life in soil/water .

- Microcosm Studies : Simulate environmental degradation in controlled lab systems (e.g., OECD 301F test for ready biodegradability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.